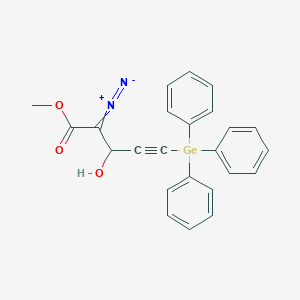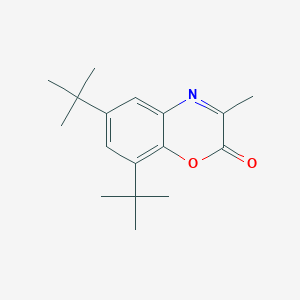
6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes tert-butyl groups and a benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one typically involves the reaction of 2-amino-4,6-di-tert-butylphenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound is
Propiedades
Número CAS |
89968-55-8 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
6,8-ditert-butyl-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-10-15(19)20-14-12(17(5,6)7)8-11(16(2,3)4)9-13(14)18-10/h8-9H,1-7H3 |
Clave InChI |
HVZBEIWOGIGQLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=CC(=C2OC1=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



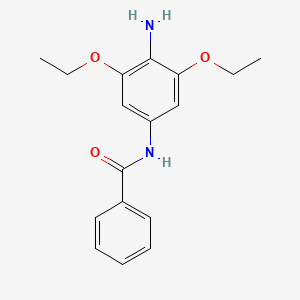
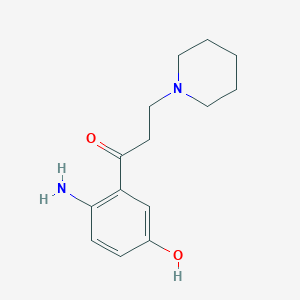
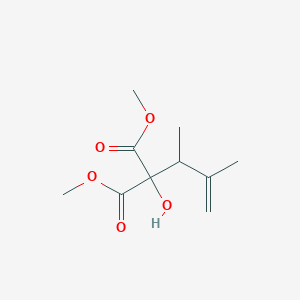
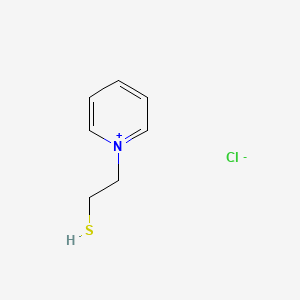
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
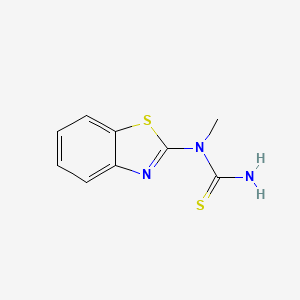
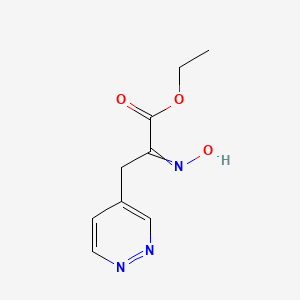
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
